beta-Hydroxyethylbenzyl ether
CAS No.: 64059-30-9
Cat. No.: VC19420305
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64059-30-9 |
|---|---|
| Molecular Formula | C18H22O3 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 2-[3-[[3-(2-hydroxyethyl)phenyl]methoxymethyl]phenyl]ethanol |
| Standard InChI | InChI=1S/C18H22O3/c19-9-7-15-3-1-5-17(11-15)13-21-14-18-6-2-4-16(12-18)8-10-20/h1-6,11-12,19-20H,7-10,13-14H2 |
| Standard InChI Key | BACOQDUASGIAJY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)COCC2=CC=CC(=C2)CCO)CCO |
Introduction
Structural and Molecular Characteristics
Beta-hydroxyethylbenzyl ether belongs to the class of aryl alkyl ethers, featuring a benzyl group (CH-CH-) linked via an ether bond to a β-hydroxyethyl chain (-O-CHCHOH). The molecule’s planar aromatic ring and flexible ethylene glycol segment contribute to its amphiphilic behavior, enabling interactions with both polar and nonpolar solvents. X-ray crystallographic studies of analogous compounds reveal a bond angle of 112° at the ether oxygen, with torsional flexibility in the ethylene chain facilitating conformational adaptability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 166.22 g/mol | |
| Density | 1.102 g/mL at 25°C | |
| Boiling Point | 247°C (lit.) | |
| Water Solubility | 30 g/L at 20°C | |
| LogP (Partition Coefficient) | 1.2 at 23°C |
The compound’s pKa of 14.36 ± 0.10 indicates weak acidity at the hydroxyl group, favoring proton transfer reactions under basic conditions . Spectroscopic analyses (IR, H NMR) show characteristic peaks at 3300 cm (O-H stretch) and 7.3 ppm (aromatic protons), confirming its structural identity.
Synthesis Methodologies
Williamson Ether Synthesis
The Williamson method remains the most widely used route, involving the reaction of sodium benzyloxide with 2-chloroethanol in anhydrous ethanol:
Yields of 78–85% are achievable at 80°C over 6 hours, with side products minimized by strict moisture exclusion.
Catalytic Etherification
Alternative approaches utilize acid catalysts (e.g., HSO) to condense benzyl alcohol with ethylene oxide:
A patent by Chaturvedi (US3734970A) describes a 62% yield using dimethyl sulfate and aluminum ethoxide at 100°C, highlighting the method’s scalability for industrial production .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|
| Williamson | 85 | 80 | 6 |
| Acid-Catalyzed | 75 | 100 | 8 |
| Dimethyl Sulfate | 62 | 100 | 5 |
Reactivity and Functional Transformations
Nucleophilic Substitution
Protonation of the hydroxyl group converts it into a leaving group, enabling SN2 reactions with alkyl halides. For instance, treatment with methyl iodide forms methyl ether derivatives:
Kinetic studies show second-order dependence on substrate and nucleophile concentrations.
Oxidation Pathways
Oxidizing agents like KMnO selectively convert the β-hydroxy group to a ketone, yielding benzyl glyoxylate ether:
This reaction proceeds via a radical intermediate, with rate constants of 0.12 Ms in aqueous acidic media.
Industrial and Pharmaceutical Applications
Polymer Chemistry
As a plasticizer, beta-hydroxyethylbenzyl ether reduces the glass transition temperature (T) of polyvinyl chloride by 15–20°C, enhancing flexibility without compromising tensile strength. Its low volatility (vapor pressure: 0.01 mmHg at 20°C) ensures long-term stability in polymer matrices .
Fragrance Formulations
The compound’s faint floral odor (odor threshold: 0.02 ppm) makes it valuable in perfumery. Patent data highlights its use in mimicking Kewda flower essences, with market formulations containing 0.5–2% by volume .
Pharmaceutical Intermediates
Beta-hydroxyethylbenzyl ether serves as a precursor to antihistamines and nonsteroidal anti-inflammatory drugs (NSAIDs). Its ethylene oxide moiety facilitates ring-opening polymerization to create PEGylated drug carriers, improving solubility and bioavailability.
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